Isofenphos-methyl

Descripción general

Descripción

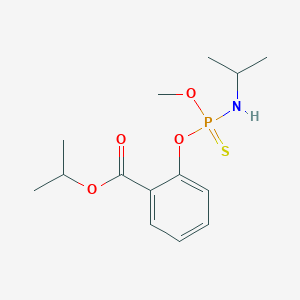

Isofenphos-methyl is an organophosphorus compound with the chemical formula C14H22NO4PS. It is a pale yellow oily liquid that is soluble in organic solvents such as benzene, toluene, xylene, and diethyl ether, but is poorly soluble in water . This compound is primarily used as a soil insecticide with strong contact and stomach poisoning effects. It is effective against a wide range of soil pests, including grubs, mole crickets, and wireworms .

Aplicaciones Científicas De Investigación

Isofenphos-methyl has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of organophosphorus pesticides in various environments.

Biology: Investigated for its effects on soil microorganisms and its role in pest control.

Medicine: Studied for its potential toxicological effects and mechanisms of action.

Industry: Used in agricultural practices to control soil pests, ensuring crop protection and yield.

Mecanismo De Acción

Target of Action

Isofenphos-methyl primarily targets acetylcholinesterase , an enzyme essential for proper nerve function . By inhibiting this enzyme, this compound disrupts the normal functioning of the nervous system in pests .

Mode of Action

This compound works by inhibiting the activity of acetylcholinesterase . This inhibition leads to the accumulation of acetylcholine in the nervous system, causing overstimulation of nerve cells. The overstimulation can result in a variety of symptoms in pests, including paralysis and death .

Biochemical Pathways

The major metabolic pathways of this compound include oxidative desulfuration of this compound to isofenphos-oxon and hydrolysis of isofenphos-oxon and/or parent this compound to isopropyl salicylate . This compound hydrolase, an enzyme capable of hydrolyzing the P–O–Z moiety of organophosphorus pesticides, plays a key role in the degradation of this compound .

Pharmacokinetics

It is also known that this compound can be metabolized by various enzymes, including this compound hydrolase .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the nervous system. This overstimulation can cause a variety of symptoms in pests, including paralysis and death . At the molecular level, this compound can cause oxidative stress and developmental abnormalities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the leaching potential of this compound, which can affect its environmental fate, is influenced by factors such as chemical properties, sorption behavior, and persistence, as well as environmental variables such as rainfall and soil porosity . This compound is very toxic to aquatic invertebrates, and there is serious concern about its environmental fate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isofenphos-methyl can be synthesized through a multi-step process involving the reaction of isopropylamine with phosphorus trichloride, followed by the addition of methanol and benzoic acid derivatives. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes the use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) for purification and quality control .

Análisis De Reacciones Químicas

Types of Reactions: Isofenphos-methyl undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Hydrolysis: In the presence of water, this compound can hydrolyze to form isofenphos and methanol.

Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Nucleophiles: Ammonia, amines.

Major Products Formed:

Sulfoxides and Sulfones: Formed through oxidation.

Isofenphos and Methanol: Formed through hydrolysis.

Comparación Con Compuestos Similares

Chlorpyrifos: Another organophosphorus insecticide with similar AChE inhibition properties.

Diazinon: Used for similar pest control purposes but differs in its chemical structure and degradation products.

Parathion: A highly toxic organophosphorus compound with similar uses but higher toxicity.

Uniqueness of Isofenphos-methyl: this compound is unique due to its specific chemical structure, which provides a broad spectrum of activity against soil pests and a relatively long residual effect. Its enantioselective degradation also distinguishes it from other similar compounds, as the different enantiomers exhibit varying rates of degradation and biological activity .

Actividad Biológica

Isofenphos-methyl (IFP) is a chiral organophosphorus insecticide widely utilized for pest control, particularly against underground insects and nematodes. This compound has garnered attention due to its significant biological activity and potential health impacts on humans and aquatic organisms. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and implications for human health and environmental safety.

This compound is characterized by its chiral nature, which influences its biological activity. The compound undergoes metabolic activation primarily in the liver, where it is converted into several metabolites, including this compound oxon (IFPO) and isocarbophos oxon (ICPO). Research indicates that IFP can be metabolized into these active forms through oxidative desulfuration and N-dealkylation processes facilitated by cytochrome P450 isoforms (CYP3A4, CYP2E1, and CYP1A2) and carboxylesterases .

Table 1: Metabolites of this compound

Neurotoxicity

This compound exhibits neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme for neurotransmission. Studies have demonstrated that exposure to IFP leads to reduced AChE activity, resulting in behavioral abnormalities in aquatic organisms such as zebrafish embryos . The neurotoxic effects manifest as decreased locomotive behavior, developmental malformations, and increased mortality rates.

Developmental Toxicity in Aquatic Organisms

Recent studies have highlighted the developmental toxicity of IFP on zebrafish embryos. Exposure to varying concentrations (2, 4, and 8 mg/L) over critical developmental windows resulted in:

- Reduced survival rates : Significant mortality was observed at higher concentrations.

- Hatchability : A marked decrease in hatchability was noted.

- Morphological abnormalities : Embryos exhibited uninflated swim bladders and pericardial edema.

- Oxidative stress markers : Increased levels of reactive oxygen species (ROS) and malonaldehyde (MDA), alongside altered antioxidant enzyme activities (e.g., superoxide dismutase and catalase), were reported .

Human Exposure and Biomonitoring

A study focusing on farm workers exposed to IFP revealed significant health risks associated with chronic exposure. Plasma cholinesterase activity was measured to assess poisoning levels, with a prevalence of 24.1% indicating organophosphate poisoning among the workers . The study underscored the need for better safety protocols and education regarding pesticide handling.

Propiedades

IUPAC Name |

propan-2-yl 2-[methoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22NO4PS/c1-10(2)15-20(21,17-5)19-13-9-7-6-8-12(13)14(16)18-11(3)4/h6-11H,1-5H3,(H,15,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTOWLKEARFCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NP(=S)(OC)OC1=CC=CC=C1C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80912551 | |

| Record name | Propan-2-yl 2-({methoxy[(propan-2-yl)amino]phosphorothioyl}oxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99675-03-3, 83542-84-1 | |

| Record name | Isofenphos-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99675-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((methoxy((1-methylethyl)amino)phosphinothioyl)oxy)-,1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083542841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-ISP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099675033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propan-2-yl 2-({methoxy[(propan-2-yl)amino]phosphorothioyl}oxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isofenphos-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-ISP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TC6DBF5XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.